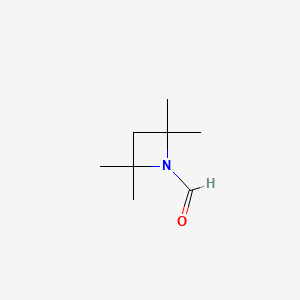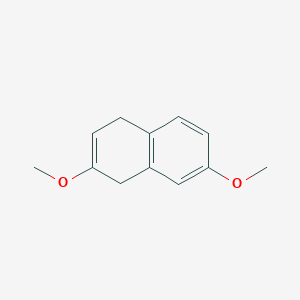
1,4-Dihydro-2,7-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H14O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a dihydro group at the 1 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2,7-dimethoxynaphthalene can be synthesized through the selective Birch reduction of 2,7-dimethoxynaphthalene. The Birch reduction involves the use of sodium in liquid ammonia, which selectively reduces the naphthalene ring to produce the desired dihydro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Birch reduction method mentioned above can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydro-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Reduction: Sodium in liquid ammonia is used for the Birch reduction.
Substitution: Electrophilic reagents such as bromine or nitronium salts can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
1,4-Dihydro-2,7-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal research.
Mécanisme D'action
The mechanism of action of 1,4-dihydro-2,7-dimethoxynaphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the dihydro naphthalene ring can undergo redox reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethoxynaphthalene: Lacks the dihydro groups, making it less reactive in certain redox reactions.
1,4-Dimethoxynaphthalene: Similar structure but without the dihydro groups, leading to different chemical properties.
1,7-Dimethoxynaphthalene: Different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,4-Dihydro-2,7-dimethoxynaphthalene is unique due to the presence of both methoxy and dihydro groups, which confer distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science .
Propriétés
IUPAC Name |
2,7-dimethoxy-1,4-dihydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3,5-7H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGBFSVJJDLDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC2=C(C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486243 |
Source


|
| Record name | 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60683-71-8 |
Source


|
| Record name | 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

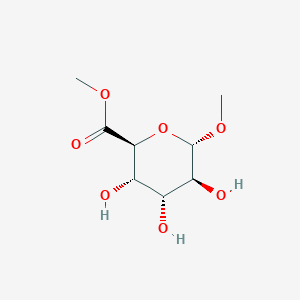
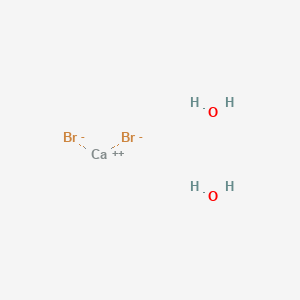

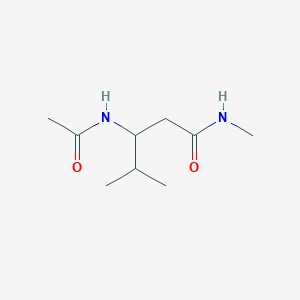


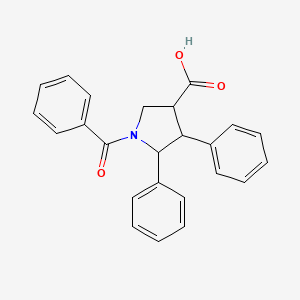
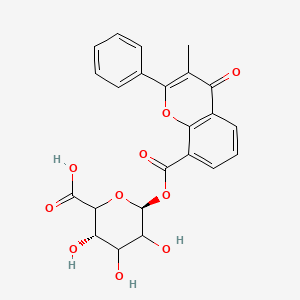
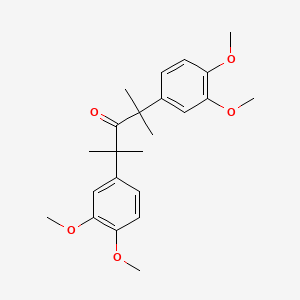
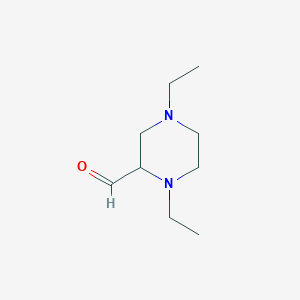
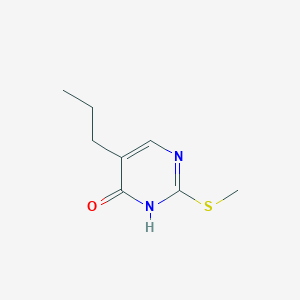
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
